![molecular formula C12H17N B3261541 4-(But-3-en-1-yl)-N,N-dimethylaniline CAS No. 344408-47-5](/img/structure/B3261541.png)
4-(But-3-en-1-yl)-N,N-dimethylaniline
Overview
Description
“4-(But-3-en-1-yl)-N,N-dimethylaniline” is a complex organic compound. It contains an aniline group, which is an aromatic amine, and a but-3-en-1-yl group, which is a type of unsaturated hydrocarbon chain .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(But-3-en-1-yl)-N,N-dimethylaniline” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature of its constituent groups .Scientific Research Applications
Synthesis and Characterization
4-(But-3-en-1-yl)-N,N-dimethylaniline has been a subject of research in the field of synthetic chemistry. It's involved in the synthesis and characterization of various chemical compounds. For instance, Gonçalves, Beland, and Marques (2001) explored the synthesis and characterization of DNA adducts using 2,6-dimethylaniline, a compound structurally related to 4-(But-3-en-1-yl)-N,N-dimethylaniline, to understand its interaction with DNA (Gonçalves, Beland, & Marques, 2001).
Biological Activities
The compound has been studied for its potential biological activities. For example, Shouksmith et al. (2015) reported the synthesis and activity of small-molecule inhibitors containing a derivative of 4-(But-3-en-1-yl)-N,N-dimethylaniline, highlighting its potential in biological applications (Shouksmith et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-but-3-enyl-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h4,7-10H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGJUXUEWPIFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-en-1-yl)-N,N-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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